Biotinyl Tobramycin Amide

説明

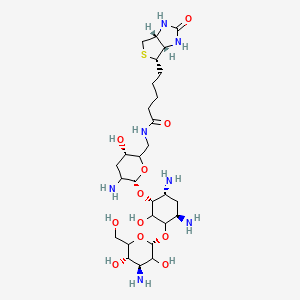

Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics . This compound is a derivative of tobramycin, an aminoglycoside antibiotic, and is biotinylated to enhance its utility in various biochemical assays.

準備方法

The preparation of Biotinyl Tobramycin Amide involves the biotinylation of tobramycin. This process typically utilizes a water-soluble succinimidyl ester of biotin that reacts with the primary amines of the lysine residues or the amino terminus on the tobramycin molecule to form amide bonds . The reaction conditions are usually mild, and the process results in stable conjugates that retain full biological activity

化学反応の分析

Biotinyl Tobramycin Amide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.

科学的研究の応用

Synthesis and Mechanism of Action

Biotinyl Tobramycin Amide is synthesized through the biotinylation of tobramycin, typically using a water-soluble succinimidyl ester of biotin. This reaction forms stable amide bonds with the primary amines present in lysine residues or the amino terminus of tobramycin, preserving its biological activity. The tobramycin component binds to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis and leading to cell death. The biotin moiety facilitates targeted delivery through biotin-avidin interactions, enhancing specificity in various assays.

Bioconjugation Techniques

This compound is widely used in bioconjugation techniques due to its ability to form stable complexes with avidin or streptavidin. This property is crucial for:

- Selective labeling : Enhancing the detection sensitivity of proteins in various biological assays.

- Targeted drug delivery : Facilitating the transport of therapeutic agents to specific sites within biological systems.

Proteomics Research

The compound plays a significant role in proteomics, allowing researchers to study protein interactions and functions. Its biotin component enables:

- Affinity purification : Isolating proteins from complex mixtures using streptavidin-coated surfaces.

- Mass spectrometry applications : Enhancing the identification and quantification of proteins.

Antimicrobial Studies

The dual nature of this compound allows it to be used in antimicrobial studies, particularly against Gram-negative bacterial strains. Research focuses on:

- Mechanistic studies : Understanding how the compound interacts with bacterial ribosomes and inhibits protein synthesis.

- Resistance mechanisms : Investigating how modifications to aminoglycosides can affect bacterial resistance profiles.

Comparative Analysis with Other Biotinylated Antibiotics

The following table compares this compound with other biotinylated antibiotics:

| Compound | Description | Unique Features |

|---|---|---|

| Biotinylated Gentamicin | Another biotinylated aminoglycoside antibiotic | Similar applications but different target spectrum |

| Biotinylated Streptomycin | A derivative used in biochemical assays | Different mechanism of action compared to tobramycin |

| Biotinylated Kanamycin | Used in proteomics research | Unique structural properties affecting binding |

This compound stands out due to its specific structure that enhances biotin-avidin interactions, making it particularly effective for targeted applications in research and medicine.

Case Study 1: Targeted Drug Delivery

In a study examining targeted drug delivery systems, researchers utilized this compound conjugated with a specific peptide that binds to cancer cells. The results demonstrated enhanced uptake of the drug by the target cells compared to non-targeted controls, highlighting the potential for improving therapeutic efficacy through selective targeting .

Case Study 2: Proteomic Profiling

A proteomic profiling study employed this compound for affinity purification of bacterial proteins. The study revealed novel protein interactions that were critical for understanding bacterial pathogenesis, emphasizing the compound's utility in advancing proteomics methodologies .

作用機序

The mechanism of action of Biotinyl Tobramycin Amide is primarily based on the high affinity and specificity of the biotin-avidin interaction . Biotinylation enhances the binding of tobramycin to its molecular targets, allowing for more efficient detection and analysis of proteins and other biomolecules. The molecular targets and pathways involved in this process include the ribosomes of bacteria, where tobramycin exerts its antibiotic effects by impairing protein synthesis .

類似化合物との比較

Biotinyl Tobramycin Amide can be compared with other biotinylated antibiotics and aminoglycosides. Similar compounds include:

Biotinylated Gentamicin: Another biotinylated aminoglycoside antibiotic used for similar research applications.

Biotinylated Streptomycin: A biotinylated derivative of streptomycin used in biochemical assays.

Biotinylated Kanamycin: A biotinylated form of kanamycin used in proteomics research.

This compound is unique due to its specific structure and the high affinity of the biotin-avidin interaction, which enhances its utility in various biochemical and proteomics assays .

生物活性

Biotinyl Tobramycin Amide is a bioconjugate that combines the antibiotic properties of tobramycin with the biochemical utility of biotin. This compound exhibits significant biological activity, particularly in antimicrobial applications, due to its dual functionality. Below, we explore its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : C28H51N7O11S

- Molecular Weight : 693.81 g/mol

- Appearance : White solid

This compound is synthesized through the biotinylation of tobramycin, typically involving a water-soluble succinimidyl ester of biotin that reacts with the primary amines on tobramycin to form stable amide bonds. This modification retains the antibiotic's efficacy while enhancing its utility in biochemical assays.

Antibiotic Activity

Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria by binding to the 30S ribosomal subunit. This binding disrupts protein synthesis, ultimately leading to bacterial cell death. The mechanism can be summarized as follows:

- Target : 30S ribosomal subunit in bacteria

- Mode of Action : Inhibition of protein synthesis

- Result : Bacterial cell death

Biotin Functionality

The biotin component facilitates specific interactions with avidin or streptavidin, enhancing the compound's utility in various biological assays. This property allows for selective labeling and detection of proteins.

Biological Activity and Applications

This compound has diverse applications across several fields:

- Antimicrobial Research : Effective against various bacterial strains, contributing to antibiotic research.

- Proteomics : Used for selective labeling and purification of proteins through biotin-streptavidin interactions.

- Diagnostics : Employed in the development of diagnostic assays for detecting specific biomolecules.

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound retains significant antibacterial properties similar to those of tobramycin. It has been shown to be effective against a range of Gram-negative bacteria, making it a valuable tool in combating antibiotic resistance.

Interaction Studies

Research has focused on the binding affinity of this compound with proteins and nucleic acids. These studies elucidate its potential therapeutic uses and mechanisms of action. For instance, surface plasmon resonance (SPR) techniques have been employed to analyze the interactions between biotinylated compounds and target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tobramycin | Aminoglycoside | Broad-spectrum antibiotic activity |

| This compound | Biotinylated Antibiotic | Facilitates protein detection via biotin-streptavidin interaction |

| Gentamicin | Aminoglycoside | Different spectrum of activity against Gram-negative bacteria |

| Biotinamidocaproate Tobramycin Amide | Biotin Conjugate | Enhanced bioconjugation capabilities |

This table highlights how this compound stands out due to its combination of antibiotic properties with enhanced bioconjugation capabilities.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMIHSPKPKIPBY-CRVMCYKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747153 | |

| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419573-18-5 | |

| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。